Product packaging for 7-Chloro-2,3-dimethyl[1,8]naphthyridine(Cat. No.:)

7-Chloro-2,3-dimethyl[1,8]naphthyridine

Cat. No.: B1184304
M. Wt: 192.646
InChI Key: UGCYTVXGDJABAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,3-dimethyl[1,8]naphthyridine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.646. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B1184304 7-Chloro-2,3-dimethyl[1,8]naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.646

IUPAC Name

7-chloro-2,3-dimethyl-1,8-naphthyridine

InChI

InChI=1S/C10H9ClN2/c1-6-5-8-3-4-9(11)13-10(8)12-7(6)2/h3-5H,1-2H3

InChI Key

UGCYTVXGDJABAZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=C1)C=CC(=N2)Cl)C

Origin of Product

United States

Contextualization Withintandfonline.comrsc.orgnaphthyridine Chemistry

The tandfonline.comrsc.orgnaphthyridine framework consists of two fused pyridine (B92270) rings, with the nitrogen atoms located at positions 1 and 8. This arrangement of nitrogen atoms makes the tandfonline.comrsc.orgnaphthyridine skeleton a valuable scaffold in medicinal chemistry and materials science. ekb.eg The presence and position of the nitrogen atoms influence the electronic distribution within the rings, affecting the molecule's ability to participate in various chemical reactions and to bind to biological targets.

The chemistry of tandfonline.comrsc.orgnaphthyridines is rich and varied, with numerous synthetic methods developed for their preparation. The Friedländer annulation is a classic and widely used method for constructing the tandfonline.comrsc.orgnaphthyridine ring system, typically involving the reaction of a 2-aminonicotinaldehyde with a compound containing a reactive methylene (B1212753) group. nih.govacs.org Other synthetic strategies include multicomponent reactions and metal-catalyzed cyclizations, which offer efficient routes to a diverse range of substituted tandfonline.comrsc.orgnaphthyridines. osi.lvkthmcollege.ac.in

The reactivity of the tandfonline.comrsc.orgnaphthyridine ring is influenced by the electron-withdrawing nature of the nitrogen atoms. This can make the ring system susceptible to nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms. The introduction of substituents, such as the chloro and methyl groups in 7-Chloro-2,3-dimethyl tandfonline.comrsc.orgnaphthyridine, can further modify the reactivity of the ring, directing subsequent chemical transformations to specific positions.

Significance of Halogenated and Alkyl Substituted Naphthyridines in Advanced Heterocyclic Chemical Research

The introduction of halogen and alkyl substituents onto the tandfonline.comrsc.orgnaphthyridine core, as seen in 7-Chloro-2,3-dimethyl tandfonline.comrsc.orgnaphthyridine, is a key strategy for modulating the properties of these molecules.

Alkyl substitution , such as the two methyl groups at the 2- and 3-positions of 7-Chloro-2,3-dimethyl tandfonline.comrsc.orgnaphthyridine, can also significantly affect a molecule's properties. Alkyl groups are known to influence a molecule's lipophilicity, which can impact its absorption, distribution, and metabolism in the body. nih.gov Furthermore, the steric bulk of alkyl groups can play a role in directing the regioselectivity of chemical reactions and in determining the binding orientation of the molecule within a protein's active site. The study of compounds like 2,7-dimethyl-1,8-naphthyridine (B83737) has provided insights into the effects of methylation on the crystal structure and intermolecular interactions of the tandfonline.comrsc.orgnaphthyridine scaffold. nih.govbldpharm.com

The combination of both halogen and alkyl substituents on the tandfonline.comrsc.orgnaphthyridine ring system offers a powerful tool for fine-tuning the properties of these compounds for specific applications in materials science and medicinal chemistry.

Overview of Research Trajectories for Aza Heterocyclic Systems

Retrosynthetic Strategies for thenih.govorganic-chemistry.orgNaphthyridine Core with Specific Substitution

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. worktribe.comlkouniv.ac.inamazonaws.comprinceton.edue3s-conferences.orgslideshare.net This approach allows for the logical planning of a synthesis by identifying key bond disconnections that correspond to reliable forward reactions.

Disconnection Approaches for the 7-Chloro Moiety

The introduction of a chlorine atom at the C7 position of the nih.govorganic-chemistry.orgnaphthyridine core is a critical step. A primary retrosynthetic disconnection involves breaking the C-Cl bond. This disconnection suggests a forward reaction involving the chlorination of a 2,3-dimethyl- nih.govorganic-chemistry.orgnaphthyridin-7-ol or a related precursor. The transformation of a hydroxyl group to a chloro group is a standard procedure in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃).

Another strategic disconnection involves the direct construction of the chlorinated pyridine (B92270) ring. This approach would start from a pre-chlorinated pyridine derivative, which would then be used to build the second pyridine ring of the naphthyridine system.

Disconnection Forward Reaction Precursor
C7-Cl BondChlorination2,3-dimethyl- nih.govorganic-chemistry.orgnaphthyridin-7-ol
Pyridine Ring AnnulationCyclizationSubstituted 2-aminopyridine (B139424)

This table illustrates the primary retrosynthetic disconnections for the 7-chloro moiety and the corresponding forward synthetic operations.

Strategies for Regioselective Installation of 2,3-Dimethyl Groups

The precise placement of the two methyl groups at the C2 and C3 positions is a significant challenge in the synthesis of the target molecule. A key retrosynthetic disconnection breaks the C2-C3 and adjacent C-C bonds, pointing towards a condensation reaction, such as the Friedländer synthesis, as a viable forward strategy. nih.govrsc.orgacs.orgacs.org This would involve the reaction of a suitably substituted 2-aminopyridine with a β-dicarbonyl compound or an α,β-unsaturated ketone.

For instance, the reaction of 2-amino-6-chloropyridine-3-carbaldehyde with 2-butanone (B6335102) would, in principle, yield the desired 2,3-dimethyl substitution pattern. The regioselectivity of this reaction is governed by the nature of the starting materials and the reaction conditions.

Alternatively, the methyl groups can be introduced through functional group manipulations on a pre-formed naphthyridine ring, although this approach can be less direct and may suffer from a lack of regioselectivity.

Disconnection Forward Reaction Precursors
C2-C3 and C3-C4 bondsFriedländer Annulation2-amino-6-chloropyridine-3-carbaldehyde and 2-butanone
C-CH₃ bondsMethylation/Functional Group InterconversionPre-functionalized 7-chloro- nih.govorganic-chemistry.orgnaphthyridine

This table outlines the main retrosynthetic strategies for the regioselective introduction of the 2,3-dimethyl groups.

Classical and Modern Synthetic Routes

A variety of classical and modern synthetic methods can be employed to construct the 7-Chloro-2,3-dimethyl nih.govorganic-chemistry.orgnaphthyridine molecule. These methods often involve the formation of one or both of the pyridine rings through condensation or cyclization reactions.

Condensation Reactions Utilizing Precursors for the Naphthyridine Ring System

Several named reactions are cornerstones in the synthesis of quinolines and naphthyridines. Their application to the synthesis of 7-Chloro-2,3-dimethyl nih.govorganic-chemistry.orgnaphthyridine requires careful selection of precursors to achieve the desired substitution pattern.

Friedländer Synthesis: This is one of the most direct methods for synthesizing substituted quinolines and naphthyridines. nih.govrsc.orgacs.orgacs.orgpharmaguideline.com It involves the condensation of a 2-aminoaryl or 2-aminoheteroaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. For the target molecule, this would typically involve the reaction of 2-amino-6-chloropyridine-3-carbaldehyde with 2-butanone under basic or acidic catalysis. Recent advancements have explored greener methods using water as a solvent and biocompatible catalysts. nih.govacs.org

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.orgorganicreactions.orgresearchgate.net A modified Skraup reaction using a substituted aminopyridine could potentially be used, though controlling the regioselectivity for the dimethyl substitution can be challenging.

Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (or 4-quinolones) from anilines and ethoxymethylenemalonate esters. wikipedia.orgresearchgate.netyoutube.comablelab.eu By starting with a substituted aminopyridine, one could construct the second pyridine ring. The resulting 4-hydroxy- nih.govorganic-chemistry.orgnaphthyridine could then be converted to the 4-chloro derivative, although this does not directly lead to the 7-chloro isomer.

Conrad-Limpach and Knorr Syntheses: These reactions involve the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). pharmaguideline.com Applying these to aminopyridines could provide access to hydroxynaphthyridines, which can then be chlorinated.

Combes Quinoline (B57606) Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to form a quinoline. wikipedia.org For the target molecule, reacting 4-chloro-2,6-diaminopyridine with pentane-2,4-dione could be a plausible route, though regioselectivity would need to be controlled.

Named Reaction Typical Precursors Key Intermediate/Product Potential for Target Synthesis
Friedländer2-amino-6-chloropyridine-3-carbaldehyde, 2-butanone7-Chloro-2,3-dimethyl nih.govorganic-chemistry.orgnaphthyridineHigh
Skraup (modified)4-Chloro-2-aminopyridine, crotonaldehydeSubstituted nih.govorganic-chemistry.orgnaphthyridineModerate (regioselectivity issues)
Gould-Jacobs4-Chloro-2-aminopyridine, diethyl (ethoxymethylene)malonate7-Chloro-4-hydroxy- nih.govorganic-chemistry.orgnaphthyridine-3-carboxylateIndirect
Combes4-Chloro-2,6-diaminopyridine, pentane-2,4-dioneSubstituted nih.govorganic-chemistry.orgnaphthyridineModerate (regioselectivity issues)

This table summarizes the applicability of various classical condensation reactions for the synthesis of the target compound.

Multi-Component Reactions in Naphthyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to complex molecules. organic-chemistry.orgorganic-chemistry.orgnih.govthieme-connect.de Several MCRs have been developed for the synthesis of substituted pyridines and naphthyridines.

A plausible MCR for the synthesis of a precursor to 7-Chloro-2,3-dimethyl nih.govorganic-chemistry.orgnaphthyridine could involve the reaction of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group, such as a β-ketoester or malononitrile. organic-chemistry.org For example, a three-component reaction of 2,6-diaminopyridine, an appropriate aldehyde, and a β-diketone could potentially construct the polysubstituted pyridine ring in a single step. Subsequent functional group transformations would then be necessary to install the chloro and methyl groups at the desired positions.

Annulation Strategies for Assembling the Heterocyclic Framework

Annulation strategies involve the formation of a new ring onto an existing one. In the context of 7-Chloro-2,3-dimethyl nih.govorganic-chemistry.orgnaphthyridine synthesis, this typically involves building the second pyridine ring onto a pre-existing, appropriately substituted pyridine.

One common strategy is the cyclization of an enaminone derived from a 2-aminopyridine. For instance, reacting a 2-amino-6-chloropyridine (B103851) with a β-diketone can form an enaminone intermediate, which can then be cyclized under thermal or acidic conditions to form the naphthyridine ring. researchgate.net The choice of the β-diketone is crucial for introducing the 2,3-dimethyl substitution pattern.

Another approach involves the cycloaddition of a suitable dienophile with a substituted pyridine acting as a diene, or vice versa, in a hetero-Diels-Alder reaction. mdpi.com However, these reactions often require specific activation of the pyridine ring. More commonly, intramolecular cyclization of an appropriately functionalized pyridine derivative is employed to construct the second ring.

Catalytic Approaches to 7-Chloro-2,3-dimethylfrontiersin.orgresearchgate.netnaphthyridine Synthesis

The synthesis of the frontiersin.orgresearchgate.netnaphthyridine core, a critical step toward obtaining 7-Chloro-2,3-dimethyl frontiersin.orgresearchgate.netnaphthyridine, is often achieved via the Friedländer annulation. This reaction typically involves the condensation of a substituted 2-aminopyridine with a β-dicarbonyl compound. For the target molecule, this would conceptually involve a reaction between a 2-amino-x-chloropyridine derivative and a diketone like 2,3-butanedione. Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of this transformation.

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis offers powerful and efficient pathways for constructing heterocyclic systems like frontiersin.orgresearchgate.netnaphthyridines. While direct, single-step syntheses of 7-Chloro-2,3-dimethyl frontiersin.orgresearchgate.netnaphthyridine using these methods are specific, the general principles are well-established for the parent scaffold. These methods often provide access to polysubstituted derivatives under mild conditions.

Palladium and copper catalysts are frequently employed in annulation reactions to form quinoline and naphthyridine structures. researchgate.netacs.org For instance, a copper-catalyzed [5 + 1] annulation of 2-ethynylanilines has been developed to produce quinoline derivatives, a strategy that shares mechanistic features with naphthyridine synthesis. organic-chemistry.org Such reactions proceed through a series of steps including coordination of the reactants to the metal center, intramolecular cyclization, and subsequent aromatization. The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and yield of the desired product. The application of these catalyzed cycloadditions can circumvent the harsh conditions sometimes required in traditional approaches. nih.gov

Table 1: Examples of Transition-Metal Catalysis in N-Heterocycle Synthesis

Catalyst SystemReactantsProduct TypeKey FeaturesReference
CuBr₂ / TFA2-Ethynylaniline, Ethyl GlyoxylateQuinolines[5 + 1] annulation organic-chemistry.org
Pd/CSubstituted NaphthyridinesHydrogenated NaphthyridinesSelective ring hydrogenation acs.org
NiCl₂·6H₂O2-Aminoaryl ketones, α-MethyleneketonesQuinolinesSolvent-free conditions researchgate.net

This interactive table summarizes various transition-metal catalyzed reactions for synthesizing nitrogen-containing heterocycles, highlighting the versatility of these methods.

Organocatalytic Methods in Heterocycle Formation

Organocatalysis has emerged as a formidable alternative to metal-based systems, avoiding the cost and potential toxicity of heavy metals. In the context of the Friedländer synthesis for frontiersin.orgresearchgate.netnaphthyridines, amine-based organocatalysts have proven highly effective. These catalysts activate the carbonyl component towards nucleophilic attack by the aminopyridine.

Notable examples of organocatalysts include TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) and derivatives of the amino acid proline, such as prolinamides. organic-chemistry.orgsemanticscholar.org TABO has been shown to be a highly reactive and regioselective catalyst for preparing 2-substituted quinolines and 1,8-naphthyridines from unmodified methyl ketones. organic-chemistry.org The mechanism typically involves the formation of an enamine or iminium ion intermediate, which facilitates the key C-C bond-forming step of the cyclization. The use of chiral organocatalysts, like prolinamides, can even enable enantioselective versions of the Friedländer condensation. semanticscholar.org

Ionic Liquid Mediated and Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic routes for N-heterocycles. frontiersin.orgresearchgate.netnih.govnih.gov Ionic liquids (ILs) have gained prominence as they can function as both recyclable solvents and catalysts, possessing desirable properties such as low vapor pressure, high thermal stability, and tunable polarity. numberanalytics.comtandfonline.comacs.orgacs.org

Several studies have demonstrated the successful use of basic ionic liquids to catalyze the Friedländer reaction for the synthesis of 1,8-naphthyridine (B1210474) derivatives. nih.govacs.org For example, the ionic liquid [Bmmim][Im] has shown remarkable catalytic activity, affording the desired products in high yields under optimized conditions. nih.govacs.org Another significant advancement is the use of water as a reaction solvent. mdpi.com A gram-scale synthesis of 1,8-naphthyridines has been reported using the biocompatible and inexpensive ionic liquid choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst in water. nih.govacs.org This method is not only environmentally benign but also simplifies product isolation, representing a major step forward in the sustainable production of this important heterocyclic scaffold. nih.govacs.orgrsc.org

Table 2: Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

CatalystSolventKey FeaturesProduct YieldReference
[Bmmim][Im]Ionic Liquid (neat)Recyclable catalyst/solvent systemHigh nih.govacs.org
Choline Hydroxide (ChOH)WaterMetal-free, biocompatible, gram-scaleExcellent (up to 99%) nih.govacs.org
LiOH·H₂OAqueous-alcoholMild conditionsGood acs.org

This interactive table compares different green and ionic liquid-mediated approaches for synthesizing 1,8-naphthyridines.

Functional Group Interconversions on thefrontiersin.orgresearchgate.netNaphthyridine Scaffold

Once the core frontiersin.orgresearchgate.netnaphthyridine ring system is assembled, subsequent functional group interconversions are necessary to arrive at the target compound, 7-Chloro-2,3-dimethyl frontiersin.orgresearchgate.netnaphthyridine. These modifications must be highly regioselective to install substituents at the desired positions.

Regioselective Halogenation Methodologies

The introduction of a chlorine atom at the C7 position of the 2,3-dimethyl frontiersin.orgresearchgate.netnaphthyridine scaffold is a key transformation. Direct halogenation of the heterocycle can be challenging and may lead to mixtures of isomers. chemrxiv.orgchemrxiv.org A more controlled and widely used strategy involves the conversion of a precursor C7-hydroxy- frontiersin.orgresearchgate.netnaphthyridine (or its tautomeric form, a 1,8-naphthyridin-7-one) into the desired 7-chloro derivative.

This transformation is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). chemicalbook.com For instance, the synthesis of 2,7-dichloro-1,8-naphthyridine (B19096) is achieved by heating the corresponding dihydroxy-naphthyridine with a mixture of PCl₅ and POCl₃. chemicalbook.com This method is a staple in heterocyclic chemistry for converting pyridone- and quinolone-type systems into their chloro-analogues. The synthesis of pagoclone, a complex molecule containing a 7-chloro-1,8-naphthyridine unit, also relies on a 2-amino-7-hydroxy-1,8-naphthyridine intermediate, which undergoes subsequent chlorination and functionalization. google.com The regioselectivity is dictated by the position of the hydroxyl group on the starting material, which is in turn determined by the initial cyclization strategy.

Alkylation Strategies for Naphthyridine Derivatives

The 2,3-dimethyl substitution pattern on the target molecule is typically incorporated during the initial Friedländer cyclization, arising from the choice of the dicarbonyl component (e.g., 2,3-butanedione). However, alkylation of a pre-formed naphthyridine scaffold is a common strategy for producing diverse derivatives. Alkylation can occur at a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation).

N-alkylation of heterocycles is a well-established process. digitellinc.com Green methods, such as using propylene (B89431) carbonate as both an alkylating agent and a solvent, have been developed to avoid the use of genotoxic alkyl halides. nih.gov Other approaches include microwave-assisted solid-liquid phase alkylation using various alkylating agents in the presence of a base. tandfonline.com

Direct C-H alkylation presents a more atom-economical approach. acs.org For instance, a transition metal-free method for the α-methylation of 1,8-naphthyridine derivatives has been developed using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source. rsc.org Cobalt-catalyzed C-H alkylation using 1,4-dihydropyridines as alkylating agents has also been reported for various N-heterocycles. acs.org These methods provide powerful tools for modifying the naphthyridine core and synthesizing a wide array of analogues for further study.

Post-Synthetic Modifications of the 7-Chloro-2,3-dimethylconnectjournals.comlibretexts.orgnaphthyridine Structure

The 7-chloro-2,3-dimethyl connectjournals.comlibretexts.orgnaphthyridine scaffold serves as a valuable intermediate for the development of more complex molecules. The chlorine atom at the 7-position is the primary site for functionalization, acting as a leaving group in nucleophilic substitution reactions and as a handle for modern cross-coupling chemistry. This allows for the systematic introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the naphthyridine ring system facilitates the displacement of the 7-chloro substituent by various nucleophiles. This reaction pathway is a fundamental method for introducing new functional groups. Common nucleophiles include amines, alkoxides, and thiols, leading to the corresponding 7-amino, 7-alkoxy, and 7-thioether derivatives, respectively. These reactions are typically performed by heating the chloro-naphthyridine with the desired nucleophile, often in the presence of a base.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

Reaction TypeNucleophileTypical ConditionsResulting Functional Group
AminationPrimary/Secondary Amines (e.g., Benzylamine, Piperidine)Solvent (e.g., DMF, Dioxane), Heat7-Amino derivative
AlkoxylationAlkoxides (e.g., Sodium Methoxide)Alcohol (e.g., Methanol), Base (e.g., KOH), Heat7-Alkoxy derivative
Azide FormationSodium Azide (NaN₃)Solvent (e.g., DMF), Heat7-Azido derivative

Palladium-Catalyzed Cross-Coupling Reactions

To achieve more diverse and complex modifications, palladium-catalyzed cross-coupling reactions have become indispensable tools. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.

The Buchwald-Hartwig amination is a state-of-the-art method for forming C-N bonds. It offers significant advantages over traditional SNAr amination, including milder reaction conditions and a broader substrate scope, allowing for the coupling of a vast range of primary and secondary amines with the 7-chloro-1,8-naphthyridine core. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base.

The Suzuki-Miyaura coupling is one of the most powerful methods for C-C bond formation. libretexts.org This reaction couples the 7-chloro-1,8-naphthyridine with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov This strategy is highly effective for synthesizing biaryl compounds or for introducing alkyl, alkenyl, or alkynyl groups at the 7-position, significantly expanding the structural diversity of accessible derivatives. nih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemResulting Bond
Buchwald-Hartwig Amination wikipedia.orgAmine (R₂NH)Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu)C₇-N Bond
Suzuki-Miyaura Coupling libretexts.orgBoronic Acid/Ester (RB(OR)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)C₇-C Bond

Spectroscopic Characterization for Structural Proof and Mechanistic Insights

Spectroscopic techniques are fundamental to confirming the identity and purity of 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine. Each method probes different aspects of the molecule's structure, and together they provide an unambiguous characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. For 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential for complete signal assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons. The predicted spectrum for 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine would show distinct signals for the aromatic protons and the two methyl groups. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Chemical Shifts for 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-4~8.0 - 8.2Singlet (s)Deshielded due to proximity to N-8 and C-3 methyl group.
H-5~7.4 - 7.6Doublet (d)Coupled to H-6.
H-6~8.1 - 8.3Doublet (d)Deshielded due to proximity to N-8 and chloro-substituent. Coupled to H-5.
2-CH₃~2.5 - 2.7Singlet (s)Aliphatic methyl group attached to the aromatic ring.
3-CH₃~2.4 - 2.6Singlet (s)Aliphatic methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help distinguish between CH₃, CH₂, CH, and quaternary carbons. For related benzo[b] mdpi.comlew.ronaphthyridine derivatives, complete assignments have been achieved using these methods. lew.ro The predicted ¹³C NMR spectrum for 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine would feature 10 distinct signals corresponding to the ten carbon atoms in the asymmetric molecule.

Predicted ¹³C NMR Chemical Shifts for 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C-2~158 - 162Quaternary
C-3~125 - 129Quaternary
C-4~135 - 139CH
C-4a~150 - 154Quaternary
C-5~122 - 126CH
C-6~120 - 124CH
C-7~148 - 152Quaternary
C-8a~154 - 158Quaternary
2-CH₃~20 - 25CH₃
3-CH₃~18 - 23CH₃

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, which would definitively link the signals of H-5 and H-6. lew.ro

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹J_CH). This would link the signals of H-4 to C-4, H-5 to C-5, H-6 to C-6, and the methyl protons to their respective methyl carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (²J_CH, ³J_CH) between protons and carbons. This is vital for assigning quaternary carbons by observing correlations from protons two or three bonds away. For example, the H-4 signal would show a correlation to C-2, C-3, and C-4a, while the methyl proton signals would show correlations to C-2, C-3, and C-4. lew.royoutube.com

Through the combined application of these NMR techniques, the complete solution-state structure of 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine can be confidently determined. rsc.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing its exact mass with high precision (typically to four or five decimal places). For 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine (C₁₀H₉ClN₂), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 193.0527. HRMS analysis would be expected to yield a measured mass that matches this value, confirming the molecular formula.

Beyond exact mass, tandem mass spectrometry (MS/MS) elucidates the fragmentation pathway, providing further structural proof. The fragmentation pattern is a unique fingerprint of the molecule. For 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine, characteristic fragmentation would involve the loss of stable neutral molecules or radicals. The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio. nih.gov

Plausible Fragmentation Pathway for 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine

Fragment IonProposed LossPredicted m/zNotes
[C₁₀H₉ClN₂]⁺(Molecular Ion)192.0454Exhibits a characteristic [M]⁺/[M+2]⁺ isotopic pattern for chlorine.
[C₉H₆ClN₂]⁺Loss of •CH₃177.0220Loss of a methyl radical from the parent ion.
[C₁₀H₉N₂]⁺Loss of •Cl157.0766Loss of a chlorine radical.
[C₉H₇N₂]⁺Loss of HCl143.0609Loss of hydrogen chloride from the protonated molecular ion.

The fragmentation process can be complex, potentially involving ring-opening and rearrangements. nih.gov The precise masses of these fragments, as determined by HRMS, allow for the assignment of their elemental compositions, reinforcing the structural elucidation.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. For 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine, the IR spectrum would display characteristic bands for the different types of bonds present.

Predicted IR Absorption Bands for 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aliphatic)C-H (in CH₃)3000 - 2850
C=C and C=N StretchNaphthyridine Ring1650 - 1450
C-H Bend (Aliphatic)C-H (in CH₃)1470 - 1370
C-Cl StretchAr-Cl1100 - 1000
C-H Out-of-Plane BendAr-H900 - 675

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum. The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine.

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum arises from electronic transitions between different energy levels upon absorption of UV or visible light. For heteroaromatic compounds like naphthyridines, two main types of transitions are typically observed:

π → π* transitions: These are high-energy, high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For related 2,7-dialkylamino- mdpi.comlew.ro-naphthyridines and a rhenium complex of 2,7-dimethyl-1,8-naphthyridine (B83737), these transitions are observed in the range of 320-340 nm. mdpi.comresearchgate.net

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are often observed as a shoulder on the more intense π → π* band. mdpi.com

For 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine, the main absorption band (λ_max) is expected in the UV-A region, characteristic of the extended π-system of the naphthyridine core.

Fluorescence Spectroscopy: Many naphthyridine derivatives are known to be fluorescent, emitting light after being electronically excited. mdpi.comnih.gov The emission typically occurs at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum (λ_em) and quantum yield (Φ_F), are highly sensitive to the molecular structure and the solvent environment. nih.gov While the specific fluorescence of 7-Chloro-2,3-dimethyl mdpi.comlew.ronaphthyridine is not reported, related dialkylamino-naphthyridines exhibit blue fluorescence with emission maxima between 360 and 500 nm. mdpi.com The presence of the chloro-substituent (heavy atom effect) might influence the fluorescence quantum yield through enhancement of intersystem crossing.

X-ray Crystallography for Absolute Structure Determination

While NMR confirms the connectivity of atoms, only single-crystal X-ray crystallography can provide the absolute, unambiguous three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice. The crystal structures of several related naphthyridine derivatives, such as 2,7-dimethyl-1,8-naphthyridine and 7-acetylamino-2,4-dimethyl-1,8-naphthyridine, have been determined, revealing nearly planar ring systems. nih.govnih.gov These structures are often stabilized by intermolecular interactions like C-H···N hydrogen bonds and π-π stacking. nih.govresearchgate.net

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical and often challenging step. Several methodologies can be employed for growing crystals of naphthyridine derivatives. unifr.ch

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form. A mixture of a good solvent (like dichloromethane, DCM) and a poor solvent (like methanol, MeOH, or hexane) is often effective. nih.gov

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile solvent in which the compound is insoluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution, gradually lowering its solubility and inducing crystallization. unifr.ch This method is particularly useful when only small amounts of the compound are available.

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form slowly at the interface between the two solvents as they diffuse into one another. unifr.ch

The choice of solvent is crucial and often determined empirically. Common solvents for crystallizing organic molecules like naphthyridines include ethanol (B145695), methanol, dichloromethane, chloroform, and ethyl acetate, often in combination. nih.govresearchgate.net The success of crystallization depends on factors like compound purity, solvent choice, temperature, and the rate of supersaturation.

Unit Cell Parameters and Space Group Analysis

The determination of the unit cell parameters—the fundamental repeating unit of a crystal—and the crystal's space group are foundational steps in crystallographic analysis. These parameters, which include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), define the geometry of the crystal lattice. The space group provides a description of the symmetry elements present within the crystal.

Interactive Data Table: Unit Cell Parameters for 7-Chloro-2,3-dimethyl nih.govossila.comnaphthyridine

ParameterValue
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Crystal SystemData not available
Space GroupData not available

As of the latest search, specific crystallographic data for 7-Chloro-2,3-dimethyl nih.govossila.comnaphthyridine has not been reported in the surveyed scientific literature.

Molecular Conformation and Intermolecular Interactions in the Solid State

Beyond the unit cell, X-ray diffraction reveals the precise conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This information clarifies the spatial arrangement of the chloro, dimethyl, and naphthyridine moieties. Furthermore, this analysis elucidates the non-covalent interactions that govern how individual molecules pack together in the solid state. These interactions, such as hydrogen bonds and π–π stacking, are critical in determining the stability and physical properties of the crystalline material. For instance, in related 1,8-naphthyridine derivatives, intermolecular N—H···N hydrogen bonds and π–π interactions are known to form dimer structures and one-dimensional chains. nih.govresearchgate.net The 1,8-naphthyridine ring system in such compounds is often observed to be nearly planar. nih.gov

Interactive Data Table: Intermolecular Interactions for 7-Chloro-2,3-dimethyl nih.govossila.comnaphthyridine

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondingData not availableData not availableData not availableData not available
π–π StackingData not availableData not availableData not availableN/A

Detailed information on the molecular conformation and specific intermolecular interactions for 7-Chloro-2,3-dimethyl nih.govossila.comnaphthyridine is currently unavailable in the absence of experimental structural data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light. If a chiral derivative of 7-Chloro-2,3-dimethyl nih.govossila.comnaphthyridine were to be synthesized, CD spectroscopy would be instrumental in determining its absolute configuration and studying its conformational behavior in solution.

However, there are currently no reports on the synthesis or chiroptical analysis of any chiral derivatives of 7-Chloro-2,3-dimethyl nih.govossila.comnaphthyridine. Therefore, no data on this aspect of its chemistry can be provided.

Electrophilic Aromatic Substitution Reactions on thenih.govnih.govNaphthyridine Ring System

Electrophilic aromatic substitution (SEAr) on the 7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridine core is generally disfavored. The inherent electron-deficient nature of the pyridine-like rings, caused by the high electronegativity of the two nitrogen atoms, significantly deactivates the system towards attack by electrophiles. youtube.comwikipedia.org This deactivation is a hallmark of many nitrogen-containing heterocyclic compounds. libretexts.org

Regioselectivity and Electronic Directing Effects

The regiochemical outcome of any potential electrophilic attack on 7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridine is governed by a complex interplay of competing electronic effects.

Deactivating Influence of Nitrogen Atoms: The two nitrogen atoms at positions 1 and 8 act as powerful electron-withdrawing groups via the inductive effect, and to some extent, the resonance effect (by destabilizing the positively charged Wheland intermediate). nih.gov In electrophilic substitutions, such groups typically direct incoming electrophiles to the meta positions relative to themselves. unizin.org

Directing Influence of Alkyl Groups: The methyl groups at C-2 and C-3 are activating, electron-donating groups. libretexts.org They direct electrophilic attack to the ortho and para positions. However, in this fused system, their influence is secondary to the strong deactivation by the ring nitrogens.

Influence of the Chloro Group: The chlorine atom at C-7 is a deactivating group due to its inductive electron withdrawal, but it directs substitution to ortho and para positions through resonance stabilization of the intermediate carbocation. libretexts.org

Considering these factors, the nih.govnih.govnaphthyridine ring is severely deactivated. If a reaction were forced under harsh conditions (e.g., strong acids and high temperatures), substitution would most likely occur at the C-5 or C-6 positions. These positions are least deactivated, being meta to one nitrogen (N-1 or N-8, respectively) and furthest from the strong deactivating influence of the second nitrogen atom and the chloro group. However, such reactions are often low-yielding and not synthetically practical.

Mechanistic Investigations of Substitution Pathways

The mechanism for electrophilic aromatic substitution involves the formation of a cationic intermediate known as a sigma complex or arenium ion. nih.govlibretexts.org The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form this high-energy intermediate. nih.gov

For 7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridine, the formation of the sigma complex is energetically unfavorable. The electron-withdrawing nitrogen atoms would destabilize the positive charge of the arenium ion, leading to a high activation energy barrier for the reaction. To date, specific mechanistic or kinetic studies detailing the electrophilic substitution pathways for 7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridine are not prevalent in the literature, largely because this class of reaction is not synthetically viable for this electron-poor heterocycle.

Nucleophilic Aromatic Substitution Reactions at the 7-Chloro Position

In stark contrast to its inertness toward electrophiles, the 7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridine scaffold is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing properties of the ring nitrogens make the carbon atoms, particularly those at the C-2, C-4, and C-7 positions, electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom at the C-7 position serves as an excellent leaving group in these transformations.

Displacement of Halogen by Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The chloro substituent at the 7-position can be readily displaced by a wide range of O-, N-, and S-centered nucleophiles. These reactions provide a powerful method for the functionalization of the nih.govnih.govnaphthyridine core.

Displacement by Amines: Amines are common nucleophiles for this transformation, leading to the formation of various 7-amino- nih.govnih.govnaphthyridine derivatives. For instance, chloro-substituted 2,7-naphthyridines react with cyclic amines like pyrrolidine (B122466) and piperidine. nih.gov Similarly, 2-chloro-1,8-naphthyridines can be functionalized with piperazine. mdpi.com

Displacement by Alcohols: Alkoxides, such as methoxide (B1231860) from methanolic potassium hydroxide, can effectively displace the chlorine atom to yield 7-alkoxy derivatives. This has been demonstrated in the synthesis of 4-methoxy-2,7-dimethyl-1,8-naphthyridine from its 4-chloro precursor, a reaction that proceeds in excellent yield at room temperature. nih.gov This reactivity is directly analogous to what is expected at the 7-position.

Displacement by Thiols: Thiolates (the conjugate bases of thiols) are also effective nucleophiles for the SNAr reaction on activated chloro-aromatic systems, which would lead to the corresponding 7-thioether derivatives.

The following table summarizes representative nucleophilic aromatic substitution reactions on chloro-substituted naphthyridine systems.

Naphthyridine SubstrateNucleophileProduct TypeTypical Conditions
7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridineAmmonia / Primary or Secondary Amines (e.g., Piperazine)7-Amino-2,3-dimethyl nih.govnih.govnaphthyridine derivativeHeat in a suitable solvent (e.g., DMF) mdpi.com
4-Chloro-2,7-dimethyl-1,8-naphthyridine nih.govPotassium Hydroxide in Methanol4-Methoxy-2,7-dimethyl-1,8-naphthyridineStirring at room temperature nih.gov
7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridineSodium Thiophenoxide7-(Phenylthio)-2,3-dimethyl nih.govnih.govnaphthyridineTypically in a polar aprotic solvent like DMF or DMSO

SNAr Mechanism Studies and Kinetic Analysis

The displacement of the 7-chloro group proceeds via a bimolecular addition-elimination (SNAr) mechanism. This pathway consists of two principal steps:

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C-7 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer intermediate is crucial for the facility of the reaction. In 7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridine, the negative charge of the intermediate is effectively delocalized onto the electronegative nitrogen atoms at the C-1 and C-8 positions, which significantly lowers the activation energy of the first step.

Kinetic studies of SNAr reactions on analogous halo-heteroaromatic systems show that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The reaction rate is dependent on the concentrations of both the naphthyridine substrate and the nucleophile. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate is determined by the formation of the C-Nucleophile bond, not the cleavage of the C-Halogen bond, and the more electronegative fluorine atom makes the carbon it is attached to more electrophilic.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) for C-C and C-N Bond Formation

The 7-chloro position also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis. The general catalytic cycle for these reactions involves oxidative addition of the Pd(0) catalyst to the aryl-chloride bond, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk This reaction is widely used to form biaryl compounds. The successful Suzuki-Miyaura coupling of 2,7-dichloro-1,8-naphthyridine with various arylboronic acids demonstrates the viability of this chemistry on the nih.govnih.govnaphthyridine core. researchgate.net

Stille Reaction: The Stille reaction couples the aryl halide with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. While specific examples on 7-Chloro-2,3-dimethyl nih.govnih.govnaphthyridine are not prominent, the reaction is generally applicable to heteroaryl chlorides. libretexts.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.org This method is powerful for the synthesis of substituted alkenes and has been applied to N-heteroaryl halides, although catalyst poisoning by the nitrogen lone pair can be a challenge that requires specific ligand selection. nih.gov

Sonogashira Reaction: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst, to form internal alkynes. organic-chemistry.orgwikipedia.org It is highly efficient for creating C(sp²)-C(sp) bonds and is widely used in the synthesis of complex molecules. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction, coupling aryl halides with amines. It is a modern alternative to the classical SNAr reaction for amine synthesis and often proceeds under milder conditions with a broader substrate scope. cmu.eduresearchgate.net The catalytic amidation of 2,7-dichloro-1,8-naphthyridines with primary amides has been successfully demonstrated. nih.gov

The following table provides an overview of potential palladium-catalyzed cross-coupling reactions involving the 7-chloro- nih.govnih.govnaphthyridine scaffold.

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki Coupling researchgate.netAryl/Vinyl Boronic AcidC-C (sp²-sp²)Pd(OAc)₂, SPhos, K₃PO₄
Stille Coupling wikipedia.orgorganic-chemistry.orgOrganostannane (R-SnBu₃)C-CPd(PPh₃)₄
Heck Reaction organic-chemistry.orgwikipedia.orgAlkeneC-C (sp²-sp²)Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N)
Sonogashira Coupling organic-chemistry.orgwikipedia.orgTerminal AlkyneC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Buchwald-Hartwig Amination nih.govAmine / AmideC-NPd(OAc)₂, Xantphos, Base (e.g., K₂CO₃)

Metalation and Lithiation Chemistry for Further Functionalization

The electron-deficient nature of the pyridine rings within the acs.orgevitachem.comnaphthyridine scaffold makes the ring protons more acidic than those in corresponding benzene (B151609) systems, facilitating deprotonation with strong bases. Directed ortho metalation (DoM) and lithiation are powerful strategies for regioselective functionalization, creating a carbanion that can react with a wide array of electrophiles.

For naphthyridine systems, hindered strong bases like lithium diisopropylamide (LDA) or (2,2,6,6-tetramethylpiperidyl)lithium (LTMP) are often employed to achieve regioselective deprotonation. researchgate.netrsc.org In the case of 2,7-disubstituted naphthyridines, lithiation can be directed to specific positions, enabling the synthesis of tetra-substituted derivatives. researchgate.net The resulting lithiated intermediate is a potent nucleophile, readily attacking electrophilic reagents to introduce new functional groups onto the naphthyridine core. This methodology avoids the harsh conditions sometimes required for electrophilic aromatic substitution on such an electron-poor system.

Table 1: Representative Functionalizations via Lithiation of Naphthyridine Scaffolds

Reagent Class Electrophile Example Product Functional Group
Alkyl Halides Iodomethane (CH₃I) Methyl (-CH₃)
Carbonyls Benzaldehyde (C₆H₅CHO) Hydroxybenzyl (-CH(OH)C₆H₅)
Silyl Halides Trimethylsilyl chloride ((CH₃)₃SiCl) Trimethylsilyl (-Si(CH₃)₃)
Carboxylation Carbon Dioxide (CO₂) Carboxylic Acid (-COOH)

This table illustrates the general principle of using lithiated naphthyridines to react with various electrophiles for further functionalization.

Oxidation and Reduction Chemistry of the Naphthyridine Core

The reactivity of the naphthyridine core and its substituents towards oxidation and reduction is a key aspect of its chemistry. The electron-deficient nature of the bicyclic aromatic system makes it generally resistant to oxidation but susceptible to reduction.

Reduction: Functional groups attached to the naphthyridine ring can be selectively reduced using standard reagents. For instance, an aldehyde group on the naphthyridine core can be reduced to a primary alcohol using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This transformation is efficient and typically proceeds without affecting the aromatic core. nih.gov

Oxidation: Direct oxidation of the electron-poor aromatic naphthyridine ring is challenging and requires potent oxidizing agents. More commonly, oxidation reactions target the substituents. The methyl groups at positions 2 and 3, being in a "benzylic-type" position, are activated towards oxidation. A common reagent for this transformation is selenium dioxide (SeO₂), which can convert a methyl group on the naphthyridine ring into an aldehyde. nih.gov This reaction provides a valuable route to carbonyl derivatives, which are versatile intermediates for further synthesis.

Photochemical and Photophysical Reactivity

The acs.orgevitachem.comnaphthyridine scaffold, as a conjugated aromatic heterocycle, exhibits interesting photochemical and photophysical properties. Its behavior upon absorption of light includes processes like electron transfer and isomerization.

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule that has been photoexcited. In systems containing a 1,8-naphthyridine or a structurally similar 1,8-naphthalimide (B145957) moiety, the electron-deficient aromatic system can act as an excellent photo-acceptor. nih.govmdpi.com

In a typical PET sensor designed with a "fluorophore-spacer-receptor" model, the 1,8-naphthyridine derivative acts as the fluorophore. mdpi.com When an electron-rich donor group (the receptor) is attached via a spacer, the fluorescence of the naphthyridine core is often quenched. Upon photoexcitation, an electron is transferred from the donor to the excited naphthyridine, a non-emissive process. mdpi.comresearchgate.net This quenching mechanism can be modulated by external stimuli, such as the binding of an analyte to the receptor, which alters the donor's ability to transfer an electron and "switches on" the fluorescence. The efficiency of PET is dependent on the solvent polarity and the electronic coupling between the donor and acceptor moieties. nih.gov

Table 2: Components of a Typical Naphthyridine-Based PET System

Component Role Example Moiety
Fluorophore Light-absorbing and emitting unit (acceptor) 1,8-Naphthyridine core
Spacer Covalently links the fluorophore and receptor Polymethylene chain

Certain derivatives of 1,8-naphthyridine can undergo photoisomerization, a process where light absorption induces a change in molecular geometry. A notable example is the cis-trans isomerization of vinyl-substituted 1,8-naphthyridines. acs.orgnih.gov When a solution of a 1,8-naphthyridine bearing a vinyl group is irradiated with UV light (e.g., 365 nm), an equilibrium between the E and Z isomers can be established. acs.orgnih.gov This reversible transformation is a characteristic photochemical reaction for appropriately substituted naphthyridines and can be monitored by spectroscopic methods like UV-Vis and NMR. This property is significant for the development of molecular switches and photosensitive materials. acs.orgacs.org

Reactivity of Alkyl Groups at Positions 2 and 3 (e.g., benzylic-type reactivity, condensation reactions)

The methyl groups at the C2 and C3 positions of the 7-Chloro-2,3-dimethyl acs.orgevitachem.comnaphthyridine ring exhibit enhanced reactivity due to their position adjacent to the electron-withdrawing heterocyclic system. The protons on these methyl groups are significantly more acidic than those of simple alkanes, a phenomenon analogous to the reactivity of benzylic protons.

This acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, most notably condensation reactions with carbonyl compounds. acs.orglibretexts.org For example, in the presence of a base, the methyl group can react with an aldehyde or ketone in an aldol-type condensation to form a β-hydroxyalkyl derivative, which can subsequently dehydrate to yield a styryl- or vinyl-substituted naphthyridine. This reactivity is a cornerstone of the Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, where an activated methyl or methylene group condenses with an ortho-aminoaryl aldehyde or ketone. acs.orgnih.gov

Furthermore, these activated methyl groups can be functionalized through other pathways, such as oxidation to aldehydes using reagents like selenium dioxide, as previously mentioned. nih.gov

Table 3: Examples of Reactions at Activated Methyl Groups of Naphthyridines

Reaction Type Reagents Functional Group Transformation
Aldol Condensation Aldehyde (R-CHO), Base -CH₃ → -CH=CH-R
Oxidation Selenium Dioxide (SeO₂) -CH₃ → -CHO

Ring-Opening and Ring-Closing Reactions Involving the Naphthyridine Scaffold

The acs.orgevitachem.comnaphthyridine ring is an aromatic and thermodynamically stable scaffold, making ring-opening reactions uncommon except under harsh conditions. Conversely, ring-closing reactions are fundamental to its synthesis.

The most prominent ring-closing method for forming the 1,8-naphthyridine skeleton is the Friedländer synthesis. rsc.org This reaction involves the condensation of a 2-amino-pyridine derivative bearing a carbonyl group at the 3-position (like 2-aminonicotinaldehyde) with a compound containing an activated α-methylene group (e.g., a ketone or β-ketoester). acs.orgnih.gov The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the second pyridine ring of the naphthyridine system. nih.gov Recent advancements have introduced milder and more sustainable conditions, such as using water as a solvent with a biocompatible catalyst. acs.orgrsc.org

Another powerful, modern ring-closing strategy is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction is used to form cyclic alkenes from a diene precursor. organic-chemistry.org While often used for larger rings, RCM can be employed in complex multi-step syntheses to construct rings fused to a pre-existing heterocyclic core, offering a strategic approach to novel polycyclic naphthyridine architectures. nih.gov

Theoretical and Computational Investigations of 7 Chloro 2,3 Dimethyl 1 2 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior and geometric parameters of 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine. These calculations provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. nih.govresearchgate.net For 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G**, are used to predict its most stable three-dimensional structure. ias.ac.in These calculations yield precise information on bond lengths, bond angles, and dihedral angles. nanobioletters.com

Table 1: Representative Electronic Properties Calculated by DFT This table illustrates typical electronic properties that can be determined using DFT calculations for a molecule like 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine.

PropertyDescriptionTypical Computational Method
Total EnergyThe total electronic energy of the molecule in its ground state.DFT/B3LYP/6-311++G
Dipole MomentA measure of the net molecular polarity, arising from the charge distribution.DFT/B3LYP/6-311++G
Rotational ConstantsConstants related to the molecule's moments of inertia, used in microwave spectroscopy.DFT/B3LYP/6-311++G
Mulliken Atomic ChargesAn estimation of the partial atomic charges on each atom in the molecule. karazin.uaDFT/B3LYP/6-311++G

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. dergipark.org.tr

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. For 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine, the HOMO would likely be distributed over the electron-rich naphthyridine ring system, while the LUMO would also be located on the ring, available to accept electrons. The presence of the electron-withdrawing chlorine atom and electron-donating methyl groups would influence the precise energies and distributions of these orbitals. researchgate.net

Table 2: Insights from HOMO-LUMO Analysis This table outlines the significance of HOMO and LUMO energies in predicting the chemical behavior of 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine.

OrbitalDescriptionImplication for Reactivity
HOMOThe outermost orbital containing electrons. It acts as an electron donor.The energy of the HOMO is related to the ionization potential and susceptibility to electrophilic attack.
LUMOThe innermost orbital without electrons. It acts as an electron acceptor.The energy of the LUMO is related to the electron affinity and susceptibility to nucleophilic attack.
E_gapThe energy difference between the HOMO and LUMO (E_LUMO - E_HOMO).A smaller gap correlates with higher chemical reactivity and lower kinetic stability. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nanobioletters.com

For 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine, the MEP surface would likely show negative potential around the nitrogen atoms of the naphthyridine ring due to their lone pairs of electrons, making them sites for protonation or coordination to metal ions. The area around the chlorine atom would also exhibit negative potential. Regions of positive potential might be found on the hydrogen atoms of the methyl groups. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry also allows for the detailed investigation of reaction mechanisms, providing insights into the energy changes that occur as reactants are converted into products.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For reactions involving 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine, such as nucleophilic substitution at the chlorine-bearing carbon, computational methods can model the entire reaction pathway. For instance, in a substitution reaction, calculations could map the energy profile as the nucleophile approaches, the C-Cl bond breaks, and the new bond forms. These calculations can confirm whether a reaction proceeds through a concerted mechanism or via a multi-step pathway involving intermediates. ias.ac.inrsc.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent. ias.ac.in In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

These calculations can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. For example, a polar solvent would likely stabilize charged species, such as intermediates or polar transition states, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. researchgate.net Studying the effect of different solvents on the reaction pathways of 7-Chloro-2,3-dimethyl wikipedia.orgresearchgate.netnaphthyridine is crucial for optimizing synthetic procedures.

Spectroscopic Property Simulations and Interpretation

The simulation of spectra is a cornerstone of computational chemistry, allowing for the prediction of how a molecule will interact with electromagnetic radiation. These predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular structures and transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Predicting NMR chemical shifts computationally involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is determined by the local electronic environment, which is influenced by the molecule's geometry and the presence of electron-donating or electron-withdrawing groups.

Methodology: The primary method for predicting NMR chemical shifts is Density Functional Theory (DFT). The process involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. This is typically done using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger).

Magnetic Shielding Calculation: Using the optimized geometry, the Gauge-Including Atomic Orbital (GIAO) method is most commonly applied to calculate the isotropic magnetic shielding constants (σ) for each nucleus (e.g., ¹H, ¹³C).

Chemical Shift Calculation: The calculated shielding constants are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample).

Machine learning approaches have also emerged as a powerful tool, trained on vast databases of experimental spectra to predict chemical shifts with high accuracy. nih.gov

Expected Research Findings: A computational study would yield predicted ¹H and ¹³C NMR chemical shifts. The chlorine atom at the C7 position and the methyl groups at C2 and C3 would significantly influence the electronic distribution in the naphthyridine ring system, and these effects would be reflected in the predicted shifts. The results would help in the unambiguous assignment of signals in an experimental spectrum.

Table 1: Illustrative Format for Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloro-2,3-dimethyl nih.govmdpi.comnaphthyridine

This table is for illustrative purposes only. The values are not from a published study and serve to show how results would be presented.

Atom NumberAtom TypePredicted Chemical Shift (δ) [ppm]
4-H¹HValue
5-H¹HValue
6-H¹HValue
2-CH₃¹HValue
3-CH₃¹HValue
C2¹³CValue
C3¹³CValue
C4¹³CValue
C4a¹³CValue
C5¹³CValue
C6¹³CValue
C7¹³CValue
C8a¹³CValue

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational calculations can predict the frequencies and intensities of these modes, aiding in the analysis of experimental spectra.

Methodology: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. Following a geometry optimization using a method like DFT, a frequency calculation is performed. The output provides a list of vibrational frequencies (typically in cm⁻¹), their corresponding IR and Raman intensities, and the nature of the atomic motions for each mode (e.g., C-H stretch, ring deformation). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experiment.

Expected Research Findings: The calculations would predict the characteristic vibrational modes for the 7-chloro-2,3-dimethyl nih.govmdpi.comnaphthyridine structure. Key predicted frequencies would correspond to the C-H stretching of the aromatic rings and methyl groups, C-N and C-C stretching within the naphthyridine core, and the C-Cl stretching mode. These predictions would be crucial for interpreting a measured IR or Raman spectrum.

Table 2: Illustrative Format for Predicted Vibrational Frequencies for 7-Chloro-2,3-dimethyl nih.govmdpi.comnaphthyridine

This table is for illustrative purposes only. The values are not from a published study and serve to show how results would be presented.

Scaled Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Mode Assignment
ValueValueValueAromatic C-H stretch
ValueValueValueMethyl C-H asymmetric stretch
ValueValueValueC=N/C=C ring stretch
ValueValueValueCH₃ deformation
ValueValueValueC-Cl stretch

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. Simulations can predict the energies of these transitions, corresponding wavelengths (λmax), and oscillator strengths (intensities).

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic spectra in medium-sized organic molecules. The process begins with a ground-state geometry optimization. Then, a TD-DFT calculation is run to compute the vertical excitation energies from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength for each transition, which relates to the intensity of the absorption band. Simulating fluorescence involves first optimizing the geometry of the first excited state (S₁) and then calculating the emission energy from this relaxed geometry back to the ground state.

Expected Research Findings: For 7-chloro-2,3-dimethyl nih.govmdpi.comnaphthyridine, TD-DFT calculations would predict the primary π→π* transitions characteristic of the aromatic naphthyridine system. The results would indicate the expected λmax values in the UV-Vis spectrum. Studies on related compounds, such as rhenium complexes of 2,7-dimethyl-1,8-naphthyridine (B83737), show that the naphthyridine moiety is involved in metal-to-ligand charge transfer (MLCT) emissions, highlighting its active role in the electronic properties of its complexes. researchgate.net Similar simulations could predict how the chloro and dimethyl substituents modulate the absorption and emission properties compared to the parent 1,8-naphthyridine (B1210474) core.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While 7-chloro-2,3-dimethyl nih.govmdpi.comnaphthyridine is a relatively rigid molecule, molecular dynamics (MD) simulations are essential for understanding its interactions with its environment, such as solvent molecules, metal ions, or biological macromolecules. MD simulations model the atomic motions of a system over time. nih.govmdpi.com

Methodology: An MD simulation requires a force field (e.g., AMBER, CHARMM, OPLS), which is a set of parameters describing the potential energy of the system. nih.gov The simulation begins with an initial configuration of the molecule, often placed in a box of solvent molecules. The forces on each atom are calculated, and Newton's equations of motion are used to propagate the positions and velocities of the atoms over a series of small time steps (e.g., 2 femtoseconds). nih.gov The resulting trajectory, a history of atomic positions over time, can be analyzed to extract information about conformations and interactions.

Conformational Analysis: For a largely planar molecule, conformational analysis via MD would focus on the rotational dynamics of the two methyl groups and the out-of-plane vibrations of the ring system. The simulation would reveal the preferred orientations of the substituents and the energetic barriers to their rotation.

Intermolecular Interactions (e.g., in supramolecular chemistry or ligand binding to metals): MD simulations are particularly powerful for studying how a ligand interacts with other molecules.

Supramolecular Chemistry: Simulations could model the non-covalent interactions (e.g., π-stacking, hydrogen bonding) between multiple naphthyridine molecules or between the naphthyridine and a host molecule (e.g., a cyclodextrin). mdpi.com

Ligand Binding to Metals: The 1,8-naphthyridine scaffold is an excellent bidentate chelating ligand for metal ions due to the geometry of its two nitrogen atoms. mdpi.comresearchgate.netresearchgate.net MD simulations can be used to study the stability and dynamics of a metal complex, such as [M(7-Cl-2,3-diMe-Naphthy)n]²⁺. The simulation would provide insights into the coordination geometry, the strength of the metal-nitrogen bonds, and the interaction of the complex with solvent molecules. This is critical for designing new metal complexes with specific properties. For instance, MD simulations have been used to show that 1,8-naphthyridine derivatives can form stable complexes with receptors, suggesting their potential in drug design. nih.gov

Expected Research Findings: An MD simulation of 7-chloro-2,3-dimethyl nih.govmdpi.comnaphthyridine binding to a metal ion would reveal the stability of the resulting complex. Analysis of the trajectory could yield the average metal-nitrogen bond distances and angles. Furthermore, the binding free energy could be calculated using methods like MM/PBSA or MM/GBSA, providing a quantitative measure of the binding affinity. This information is crucial for the rational design of new chelating agents or functional organometallic materials. mdpi.com

Coordination Chemistry and Supramolecular Assemblies Involving 7 Chloro 2,3 Dimethyl 1 2 Naphthyridine

Ligand Design Principles Utilizing the Naphthyridine Nitrogen Atoms

The fundamental principle behind the use of 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine as a ligand lies in the strategic placement of its two nitrogen atoms within the bicyclic aromatic system. These nitrogen atoms act as Lewis basic sites, readily available to coordinate with metal ions. The geometry of the 1,8-naphthyridine (B1210474) core dictates that these nitrogen atoms are positioned in a pre-organized manner, making it an excellent chelating ligand that can form stable, typically six-membered, rings with a metal center.

The presence of the chloro and dimethyl substituents on the naphthyridine ring further refines its properties as a ligand:

Steric Effects: The methyl groups at the 2 and 3-positions introduce steric hindrance. This can influence the coordination geometry around the metal center and may prevent the formation of certain types of complexes, while favoring others. This steric bulk can also be exploited to create specific pockets or channels in supramolecular assemblies.

Secondary Interaction Sites: While the primary coordination occurs through the nitrogen atoms, the chloro substituent can potentially engage in weaker secondary interactions, further stabilizing the resulting complex.

The design of ligands based on the 1,8-naphthyridine framework, including derivatives like 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine, is a key strategy for constructing bimetallic complexes. nih.gov These ligands can bring two metal centers into close proximity, facilitating the study of metal-metal interactions and the development of catalysts that mimic the active sites of metalloenzymes. nih.gov The predictable bite angle of the naphthyridine ligand is crucial for the rational design of such multinuclear systems. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can be critical, as coordinating solvents may compete with the naphthyridine ligand for binding sites on the metal ion. researchgate.netuss.cl

Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the coordination of the ligand to the metal. nih.gov Changes in the chemical shifts of the naphthyridine protons and carbons upon complexation provide evidence of the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the coordinated ligand and any other co-ligands present in the complex.

Elemental Analysis: This technique provides the elemental composition of the complex, which helps to confirm its stoichiometry. researchgate.netuss.cl

Coordination Modes with Transition Metals and Lanthanides

7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine can adopt various coordination modes depending on the metal ion and the reaction conditions. The most common mode is as a bidentate chelating ligand, where both nitrogen atoms bind to a single metal center. researchgate.net However, monodentate coordination, where only one of the nitrogen atoms is involved in bonding, has also been observed, particularly in the presence of other competing ligands or under specific solvent conditions. researchgate.netuss.cl

Transition Metals: A wide range of transition metals, including ruthenium, copper, and nickel, form complexes with 1,8-naphthyridine derivatives. researchgate.netnih.govuss.cl The coordination geometry around the transition metal can vary from square planar and tetrahedral to octahedral, depending on the metal's preferred coordination number and the steric and electronic properties of the ligands. For instance, ruthenium(II) complexes with 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been synthesized and shown to adopt different coordination modes depending on the solvent used. researchgate.netuss.cl

Lanthanides: The coordination chemistry of lanthanides with 1,8-naphthyridine ligands is also of interest. Lanthanides are known for their high and variable coordination numbers, often ranging from 6 to 12. academie-sciences.fr The relatively small bite angle of the 1,8-naphthyridine ligand makes it suitable for achieving high coordination numbers with the larger lanthanide ions. academie-sciences.fr Studies on lanthanide complexes with other 1,8-naphthyridine derivatives have shown that the coordination number can change across the lanthanide series, often influenced by the lanthanide contraction. nih.gov It is plausible that 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine would form similar complexes, with the specific coordination environment being influenced by the size of the lanthanide ion.

Structural Analysis of Metal-Ligand Complexes (e.g., X-ray crystallography of complexes)

X-ray crystallography is a powerful tool for the detailed structural elucidation of metal complexes of 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine. weizmann.ac.ilnih.govlcc-toulouse.fr This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystalline state.

For a hypothetical complex of 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine, a single-crystal X-ray diffraction study would reveal:

Coordination Geometry: The exact coordination polyhedron around the metal center (e.g., distorted octahedral, square pyramidal).

Bond Lengths and Angles: The distances between the metal and the coordinating nitrogen atoms, as well as the N-M-N "bite angle." These parameters provide insight into the strength and nature of the metal-ligand bond.

Intermolecular Interactions: The presence of any hydrogen bonding, π-π stacking, or other non-covalent interactions that influence the packing of the molecules in the crystal lattice. For example, in the crystal structure of 2-amino-7-chloro-1,8-naphthyridine, intermolecular N—H···N hydrogen bonds and π–π stacking interactions are observed. researchgate.net

The structural data obtained from X-ray crystallography is crucial for understanding the relationship between the structure of a complex and its physical and chemical properties, including its catalytic activity.

Self-Assembly of Supramolecular Architectures (e.g., Coordination Cages, Metal-Organic Frameworks)

The principles of self-assembly, where molecules spontaneously organize into well-defined, larger structures, are central to the construction of complex supramolecular architectures. rsc.orgnih.govnih.gov 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine, in conjunction with appropriate metal ions, can serve as a building block for such assemblies.

The formation of these architectures is driven by the predictable and directional nature of the coordination bonds between the naphthyridine ligand and the metal centers. nih.gov The final structure is determined by the geometry of the ligand, the preferred coordination geometry of the metal ion, and the stoichiometry of the components.

Catalytic Applications of 7-Chloro-2,3-dimethylresearchgate.netrsc.orgnaphthyridine Metal Complexes

Metal complexes of 1,8-naphthyridine derivatives have shown promise as catalysts in a variety of organic transformations. nih.govresearchgate.netmdpi.com The close proximity of the nitrogen donors in the naphthyridine ligand can stabilize different oxidation states of the metal center, which is often a key requirement for catalytic activity. Furthermore, the ability to tune the steric and electronic properties of the ligand by introducing substituents like the chloro and dimethyl groups allows for the optimization of the catalyst's performance.

Homogeneous Catalysis (e.g., C-C coupling, C-N coupling)

Metal complexes of 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine are potential candidates for homogeneous catalysis, where the catalyst is in the same phase as the reactants.

C-C Coupling Reactions: Palladium and copper complexes are widely used as catalysts for C-C coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The 1,8-naphthyridine ligand can support these metals in the catalytic cycle. For example, dicopper(I) complexes supported by dinucleating 1,8-naphthyridine ligands have been shown to be active in C-H bond activation, a key step in many C-C coupling processes. nih.gov

C-N Coupling Reactions: The formation of carbon-nitrogen bonds is another important transformation in organic synthesis. Copper-catalyzed C-N coupling reactions, often referred to as Buchwald-Hartwig amination, can be facilitated by nitrogen-containing ligands. A CuI/pyridine-functionalized 1,3-diketone system has been reported for the C-N coupling of aryl halides with NH-containing heterocycles. acs.org It is conceivable that a copper complex of 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine could exhibit similar catalytic activity.

While specific catalytic data for 7-Chloro-2,3-dimethyl researchgate.netrsc.orgnaphthyridine complexes in these coupling reactions is not detailed in the provided search results, the broader family of 1,8-naphthyridine metal complexes has demonstrated catalytic utility in reactions such as hydroformylation and transfer hydrogenation. researchgate.netuss.cl This suggests that the 7-chloro-2,3-dimethyl substituted derivative holds potential for development as a ligand in various homogeneous catalytic systems.

Heterogeneous Catalysis (e.g., surface functionalization)

While direct studies on the application of 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine in heterogeneous catalysis are not extensively documented, the broader family of 1,8-naphthyridine derivatives has demonstrated significant potential in this area. The functionalization of surfaces with such ligands is a key strategy for creating robust and reusable catalysts.

The nitrogen atoms of the 1,8-naphthyridine core can effectively anchor catalytic metal centers to a solid support, such as silica (B1680970) or a polymer resin. The chloro and methyl substituents on the 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine molecule can be leveraged to tune the catalytic activity and selectivity of the anchored complex. For instance, the electron-withdrawing nature of the chloro group can influence the Lewis acidity of the coordinated metal ion, which is a critical parameter in many catalytic reactions.

Functionalized 1,8-naphthyridine ligands have been successfully employed in various catalytic transformations. For example, copper(I) complexes of 1,8-naphthyridine derivatives have been shown to be efficient catalysts for N-arylation of imidazoles. In a heterogeneous setup, a similar complex could be immobilized on a solid support, facilitating catalyst recovery and reuse.

Palladium(II) complexes incorporating 1,8-naphthyridine-functionalized N-heterocyclic carbenes have been investigated for their catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org These findings suggest that a 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine ligand, suitably functionalized for surface attachment, could be a valuable component in the design of heterogeneous catalysts for cross-coupling reactions. The synthetic accessibility of functionalized 1,8-naphthyridines allows for the introduction of anchoring groups, such as siloxy or long alkyl chains, enabling their covalent attachment to solid supports. nih.govresearchgate.net

The table below summarizes the catalytic applications of related 1,8-naphthyridine complexes, providing a basis for the potential utility of 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine in heterogeneous catalysis.

Catalytic ReactionMetal CenterLigand TypeReference
N-arylation of imidazolesCopper(I)Functionalized 1,8-naphthyridine
Suzuki-Miyaura CouplingPalladium(II)1,8-Naphthyridine functionalized NHC rsc.org
Kumada-Corriu CouplingPalladium(II)1,8-Naphthyridine functionalized NHC rsc.org

Luminescent and Optoelectronic Properties of Coordination Compounds

Coordination compounds of 1,8-naphthyridine derivatives are of significant interest due to their potential applications in luminescent materials and optoelectronic devices. The rigid and planar structure of the naphthyridine ring system, combined with its strong coordinating ability, can lead to the formation of highly emissive metal complexes.

The luminescent properties of these complexes are often derived from metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. The specific nature of the emission can be tuned by modifying the substituents on the naphthyridine ring and by the choice of the metal ion.

Studies on related compounds have shown that zinc(II) complexes of substituted 1,8-naphthyridines can exhibit strong luminescence with high quantum yields. For example, a zinc(II) complex of N,N'-Bisbenzyl-2,7-diamino-1,8-naphthyridine is a strongly luminescent material with a broad emission band. rsc.orgrsc.org This suggests that coordination of 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine to a closed-shell metal ion like Zn(II) could also result in a luminescent complex.

The chloro and methyl groups on the 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine ligand would be expected to influence the energy levels of the molecular orbitals involved in the electronic transitions, thereby affecting the emission wavelength and quantum yield. The electron-withdrawing chloro group may lead to a blue-shift in the emission compared to an unsubstituted analogue, while the electron-donating methyl groups could cause a red-shift.

The potential for these coordination compounds in optoelectronic applications, such as organic light-emitting diodes (OLEDs), is noteworthy. The ability to tune the emission color and efficiency through ligand design makes them attractive candidates for the development of new emissive materials.

The following table presents data on the luminescent properties of a representative 1,8-naphthyridine coordination compound.

ComplexEmission Quantum Yield (in Methanol)Emission Maximum (in solid state)Reference
[Zn(N,N'-Bisbenzyl-2,7-diamino-1,8-naphthyridine)₂(OAc)₂]0.59Broad band (400-600 nm) rsc.orgrsc.org

Advanced Materials Science Applications Derived from 7 Chloro 2,3 Dimethyl 1 2 Naphthyridine

Optoelectronic Properties

The inherent electronic characteristics of the 1,8-naphthyridine (B1210474) core, such as its electron-deficient π-system, make it a promising scaffold for optoelectronic materials. The introduction of a chloro-substituent at the 7-position and methyl groups at the 2- and 3-positions in 7-Chloro-2,3-dimethylnaphthyridine can modulate these properties, influencing its potential use in devices that interact with light and electricity.

Development of Organic Light-Emitting Diodes (OLEDs) Component Precursors

While the broader family of 1,8-naphthyridines has been investigated for use in OLEDs, specific research detailing the role of 7-Chloro-2,3-dimethylnaphthyridine as a direct precursor for OLED components is not extensively documented in publicly available literature. The typical application of naphthyridine derivatives in this context involves their use as ligands to form metal complexes, often with iridium(III) or platinum(II), which then function as phosphorescent emitters. The chloro-substituent on the 7-Chloro-2,3-dimethylnaphthyridine molecule offers a reactive site for further functionalization, potentially allowing it to be incorporated into more complex ligand structures for OLED applications. However, specific examples of this pathway being utilized to create and test OLED devices are not readily found in current research.

Photovoltaic Applications as Electron/Hole Transport Materials

The electron-deficient nature of the 1,8-naphthyridine ring system suggests its potential suitability for use as an electron-transport material in organic photovoltaic devices. These materials facilitate the efficient movement of electrons to the cathode, a critical process for charge separation and collection. The chloro- and dimethyl-substituents on 7-Chloro-2,3-dimethylnaphthyridine would influence its LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key parameter for an effective electron transport layer. Despite this theoretical potential, dedicated studies on the application of 7-Chloro-2,3-dimethylnaphthyridine as an electron or hole transport material in photovoltaic cells are not prominent in the scientific literature.

Fluorescent Probes and Sensors (Focus on chemical mechanism of sensing)

The 1,8-naphthyridine scaffold is a well-known platform for the design of fluorescent chemosensors due to its ability to coordinate with metal ions, which can lead to significant changes in its fluorescence properties. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or internal charge transfer (ICT).

In the case of 7-Chloro-2,3-dimethylnaphthyridine, the two nitrogen atoms of the naphthyridine core can act as a binding site for metal ions. Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, which can alter its photophysical properties. For instance, if the molecule is weakly fluorescent in its free state, binding to a metal ion can restrict intramolecular rotations or block non-radiative decay pathways, leading to an enhancement of fluorescence (CHEF effect). Conversely, if a quenching group is present, its interaction with the metal center could be disrupted, also resulting in a "turn-on" fluorescent response. The chloro- group can also serve as a handle for further modification, allowing for the attachment of other fluorophores or receptor units to create more sophisticated sensors. However, specific research articles detailing the chemical mechanism of sensing for 7-Chloro-2,3-dimethylnaphthyridine as a fluorescent probe are not widely available.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching, frequency conversion, and data storage. Organic molecules with large dipole moments, extended π-conjugation, and strong intramolecular charge transfer characteristics often exhibit significant NLO properties.

The structure of 7-Chloro-2,3-dimethylnaphthyridine, with its electron-withdrawing chloro group and electron-donating methyl groups on the π-deficient naphthyridine core, suggests the potential for intramolecular charge transfer and, consequently, NLO activity. The presence of the nitrogen atoms can also facilitate the formation of metal complexes, which in some cases, can enhance the NLO response. Despite these favorable structural features, there is a lack of specific experimental studies and data tables in the published literature that quantify the non-linear optical properties of 7-Chloro-2,3-dimethylnaphthyridine.

Polymer Chemistry Incorporating Naphthyridine Units

The incorporation of rigid, aromatic heterocycles like 1,8-naphthyridine into polymer backbones can lead to materials with enhanced thermal stability, specific electronic properties, and unique morphologies. The 7-Chloro-2,3-dimethylnaphthyridine molecule possesses a reactive chloro- group, which can potentially be used as a site for polymerization reactions, such as nucleophilic aromatic substitution, allowing it to be integrated into a polymer chain.

Structure Reactivity and Structure Property Relationships in 7 Chloro 2,3 Dimethyl 1 2 Naphthyridine Derivatives

Systematic Modification of the Naphthyridine Scaffold

The chemical and physical properties of 7-Chloro-2,3-dimethyl nih.govossila.comnaphthyridine can be systematically altered by modifying its core structure. These modifications include varying the halogen substituent at the 7-position, altering the alkyl groups at positions 2 and 3, and introducing electron-donating or electron-withdrawing groups to the naphthyridine ring.

Variation of Halogen Substituents

The chloro group at the 7-position of the 2,3-dimethyl nih.govossila.comnaphthyridine scaffold is a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. nih.gov The nature of the halogen atom at this position significantly influences the reactivity of the C-X bond. The bond strength generally decreases in the order of C-F > C-Cl > C-Br > C-I, which in turn affects the ease of nucleophilic substitution and cross-coupling reactions. For instance, while chloroarenes can be challenging substrates, advancements in catalyst design, such as the use of specific palladium complexes, have enabled their efficient coupling. rsc.orgresearchgate.net

The replacement of the chloro group with other halogens like bromo or iodo would be expected to increase the reactivity towards cross-coupling reactions such as Suzuki and Stille reactions, due to the lower bond dissociation energies of the C-Br and C-I bonds. rsc.orgmdpi.com This increased reactivity allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 7-position, thus providing a diverse library of derivatives.

Alteration of Alkyl Group Positions and Lengths

The methyl groups at the 2- and 3-positions of the naphthyridine ring also play a crucial role in determining the molecule's properties. While specific studies on the systematic alteration of these alkyl groups on the 7-chloro-2,3-dimethyl nih.govossila.comnaphthyridine core are limited, general principles of structure-activity relationships (SAR) in heterocyclic chemistry can be applied.

Changing the position of the methyl groups or increasing their chain length (e.g., to ethyl or propyl) can influence the molecule's steric and electronic properties. For example, a theoretical study on 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine suggested that extending the alkyl substituent at the 7-position could lead to a deterioration of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and potentially reduce oral bioavailability. nih.gov Similar effects might be anticipated for the 7-chloro-2,3-dialkyl nih.govossila.comnaphthyridine series. The steric bulk of the alkyl groups can also affect the coordination geometry when the naphthyridine acts as a ligand for metal ions.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthyridine scaffold is a powerful strategy for tuning its electronic properties, and consequently its reactivity and photophysical characteristics. mdpi.comorgchemres.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) increase the electron density of the aromatic system through a resonance-donating effect. mdpi.com This increased electron density can enhance the nucleophilicity of the naphthyridine ring and influence the reactivity of other substituents. For example, the synthesis of 2,7-dimethyl-4-methoxy-1,8-naphthyridine has been achieved from the corresponding 4-chloro derivative by reaction with methanolic potassium hydroxide (B78521). nih.gov The introduction of an amino group, as in 2-amino-7-chloro-1,8-naphthyridine, can also significantly alter the electronic and hydrogen-bonding properties of the molecule. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the aromatic ring through resonance and inductive effects. mdpi.com This generally makes the ring more susceptible to nucleophilic attack. Structure-activity relationship studies on some 1,8-naphthyridine (B1210474) derivatives have shown that the presence of electron-withdrawing chloro and nitro groups at the para position of a phenyl ring attached to the naphthyridine scaffold can improve antimicrobial activity. nih.gov

Impact of Structural Changes on Chemical Reactivity

The structural modifications discussed above have a profound impact on the chemical reactivity of the 7-chloro-2,3-dimethyl nih.govossila.comnaphthyridine core. The chlorine atom at the 7-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position is influenced by the electronic nature of other substituents on the ring. The presence of electron-withdrawing groups would be expected to activate the ring towards nucleophilic attack, facilitating the displacement of the chloride ion. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the functionalization of halo-naphthyridines. nih.govmdpi.com The success of these reactions depends on the nature of the halogen, with the reactivity order generally being I > Br > Cl. Therefore, converting the 7-chloro derivative to its bromo or iodo counterpart could facilitate the introduction of a wider range of substituents.

Correlation of Structural Parameters with Spectroscopic Signatures

The structural modifications of 7-chloro-2,3-dimethyl nih.govossila.comnaphthyridine derivatives are directly reflected in their spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

In ¹H NMR spectroscopy , the chemical shifts of the aromatic protons are sensitive to the electronic environment. The introduction of electron-donating groups generally causes an upfield shift (lower ppm) of the signals of nearby protons, while electron-withdrawing groups cause a downfield shift (higher ppm). For instance, in a series of substituted 2,7-naphthyridines, the chemical shifts of the ring protons were clearly influenced by the nature of the substituents. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms are also affected by the electronic nature of the substituents. Carbons attached to electronegative atoms like chlorine or oxygen will resonate at a lower field.

IR spectroscopy is useful for identifying characteristic functional groups. For example, the C-Cl stretching vibration would be observable in the fingerprint region. The introduction of other functional groups, such as a cyano or carbonyl group, would give rise to strong, characteristic absorption bands. For example, chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine show a characteristic C=O stretching band in their IR spectra. ekb.eg

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of electron-donating or -withdrawing groups. Generally, extending the conjugation or introducing electron-donating groups leads to a bathochromic (red) shift in the absorption spectrum. Theoretical studies on 1,8-naphthalimide (B145957) derivatives have shown that their optical and electronic properties are significantly affected by substituent groups. nih.gov

Influence of Substituent Effects on Coordination Behavior and Material Properties

The 1,8-naphthyridine scaffold, with its two nitrogen atoms in close proximity, is an excellent bidentate ligand for coordinating with metal ions. acs.orgacs.org The coordination properties of 7-chloro-2,3-dimethyl nih.govossila.comnaphthyridine derivatives can be modulated by the substituents on the ring.

The electronic properties of the substituents influence the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups can weaken it. The steric bulk of the substituents around the nitrogen atoms can also play a significant role in determining the geometry and stability of the resulting metal complexes. acs.org For example, complexes of 2,7-dimethyl-1,8-naphthyridine (B83737) with various transition metals have been synthesized and studied. acs.org

The nature of the substituents also has a profound impact on the potential material properties of these compounds. By introducing different functional groups, properties such as luminescence, charge transport, and non-linear optical activity can be tuned. For instance, theoretical studies on 1,8-naphthalimide derivatives have suggested that the introduction of specific electron-donating or -withdrawing groups can make them promising candidates for organic light-emitting diodes (OLEDs) and hole transport materials. nih.gov Similar principles would apply to the functionalization of the 7-chloro-2,3-dimethyl nih.govossila.comnaphthyridine scaffold for the development of new materials.

Future Research Directions and Emerging Opportunities for 7 Chloro 2,3 Dimethyl 1 2 Naphthyridine

Exploration of Novel Synthetic Pathways and Green Methodologies

The classical synthesis of 1,8-naphthyridines often involves methods like the Friedländer or Skraup reactions, which can require harsh conditions. nih.govekb.eg Future research should prioritize the development of more sustainable and efficient synthetic routes to 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine and its analogues.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for future synthetic explorations. Research into one-pot, multi-component domino reactions, which combine several steps into a single, efficient process, is a promising avenue. rsc.org Such methods reduce waste, save energy, and often proceed under milder, catalyst-free conditions in environmentally benign solvents like ethanol (B145695). rsc.org Microwave-assisted organic synthesis (MAOS) is another powerful tool that can dramatically reduce reaction times and improve yields for naphthyridine synthesis. ekb.eg

Key Research Objectives:

Catalyst-Free Domino Reactions: Investigating the feasibility of a one-pot synthesis starting from simple, readily available precursors to construct the 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine core.

Microwave-Assisted Synthesis: Optimizing existing multi-step syntheses by employing microwave irradiation to accelerate key cyclization or substitution steps, potentially leading to higher purity and yield.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer superior control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability compared to traditional batch methods.

Table 1: Comparison of Synthetic Methodologies for Naphthyridine Synthesis

Methodology Traditional Methods (e.g., Friedländer) Green Chemistry Approaches
Conditions Often require harsh acids/bases, high temperatures. ekb.eg Milder conditions, often catalyst-free or using benign catalysts. rsc.org
Solvents Often uses toxic or high-boiling point solvents. Prioritizes green solvents like ethanol or water. rsc.org
Efficiency Can be multi-step with purification at each stage. Often one-pot or domino reactions, reducing steps and waste. rsc.org
Waste Generation Can generate significant chemical waste. Designed to be atom-economical, minimizing byproducts.
Energy Use Often requires prolonged heating. Can be more energy-efficient (e.g., microwave synthesis). ekb.eg

Development of Advanced Catalytic Systems

The chloro-substituent at the C7 position is a key functional handle, making 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine an ideal substrate for transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed amidation has been successfully applied to 2-chloro- and 2,7-dichloro-1,8-naphthyridines, there is significant room for expanding the catalytic toolbox. nih.gov

Future research should focus on developing more advanced and versatile catalytic systems to diversify the functionalization of the C7 position. This includes:

Palladium and Nickel Catalysis: Moving beyond amidation to explore a wider range of Suzuki, Stille, Heck, and Sonogashira coupling reactions. This would allow for the introduction of diverse aryl, alkyl, and alkynyl groups, creating large libraries of novel derivatives for screening.

Copper-Catalyzed Reactions: Investigating copper-catalyzed reactions, such as Ullmann-type couplings, which can be a cost-effective alternative to palladium for C-N, C-O, and C-S bond formation.

Photoredox Catalysis: Employing visible-light photoredox catalysis to enable novel transformations that are difficult to achieve with traditional thermal methods. This could open pathways for radical-based functionalization under exceptionally mild conditions.

Table 2: Potential Catalytic Transformations for 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine

Reaction Type Catalyst System (Example) Bond Formed Potential Application
Suzuki Coupling Pd(PPh₃)₄ / Base C-C Synthesis of biaryl structures for materials or medicinal chemistry.
Buchwald-Hartwig Amination Pd(OAc)₂ / Xantphos / Base nih.gov C-N Introduction of amine functionalities for biological activity. nih.gov
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI / Base C-C (alkyne) Creation of rigid, linear structures for electronic materials or probes.
Heck Coupling Pd(OAc)₂ / Ligand C-C (alkene) Introduction of vinyl groups for further functionalization.

Integration into Hybrid Materials and Nanostructures

The field of hybrid materials, which combines organic and inorganic components to achieve novel properties, represents a significant opportunity. nih.gov The 1,8-naphthyridine (B1210474) unit is an excellent bidentate ligand, capable of coordinating with a wide variety of metal ions. This chelating ability is fundamental to its potential use in advanced materials.

Future research could explore the integration of 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine into:

Metal-Organic Frameworks (MOFs): Designing and synthesizing novel MOFs where the naphthyridine unit acts as a structural linker. The specific substitution pattern could influence the pore size, geometry, and chemical environment of the resulting framework, making it suitable for applications in gas storage, separation, or catalysis.

Luminescent Materials: Coordinating the naphthyridine ligand with lanthanide or transition metals (e.g., Rhenium, Ruthenium) to create highly luminescent complexes. researchgate.net These materials could be used in organic light-emitting diodes (OLEDs), chemical sensors, or as security inks.

Surface-Functionalized Nanoparticles: Grafting the molecule onto the surface of gold or silica (B1680970) nanoparticles. The naphthyridine unit could serve as a recognition element for specific analytes, while the nanoparticle provides a high surface area and unique optical or magnetic properties.

Advanced Spectroscopic Probes and Imaging Techniques

Derivatives of 1,8-naphthyridine are well-known for their applications as fluorescent biological probes. researchgate.net The unique electronic properties of the 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine scaffold make it an attractive candidate for the development of next-generation spectroscopic tools.

Emerging opportunities include:

Ion-Selective Fluorescent Sensors: Functionalizing the scaffold with receptor units to create probes that exhibit a change in fluorescence upon binding to specific metal cations or anions. The chloro-group can be substituted with ion-binding moieties, and the dimethyl groups can be tuned to optimize the sensor's solubility and selectivity.

Bioimaging Agents: Developing derivatives that can be used in cellular imaging. By attaching targeting groups, these molecules could be designed to accumulate in specific organelles, such as the mitochondria or nucleus, allowing for their visualization via fluorescence microscopy. Pyrazolo-naphthyridine derivatives have been shown to induce apoptosis, and their cellular uptake can be tracked using fluorescence. nih.gov

Ratiometric Probes: Designing probes that display a shift in the emission wavelength upon interaction with an analyte, rather than just a change in intensity. Ratiometric sensing provides a built-in correction for environmental factors and probe concentration, leading to more accurate and reliable measurements.

Deeper Mechanistic Understanding of Complex Reactions

While many synthetic reactions for 1,8-naphthyridines are established, a deep, quantitative understanding of their mechanisms is often lacking. ekb.eg Future work should employ a combination of experimental and computational techniques to elucidate the reaction pathways involving 7-Chloro-2,3-dimethyl rsc.orgnih.govnaphthyridine.

Key areas for investigation include:

Computational Modeling: Using Density Functional Theory (DFT) to model reaction intermediates and transition states for both its synthesis and subsequent functionalization. This can help rationalize observed regioselectivity, predict the effect of substituents, and guide the design of more efficient catalytic systems.

Kinetic Studies: Performing detailed kinetic analysis of key reactions, such as palladium-catalyzed cross-coupling, to determine reaction orders, activation energies, and the rate-determining step. This fundamental data is crucial for process optimization.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., ReactIR, NMR) to monitor reactions in real-time. This can help identify transient intermediates and provide direct evidence for proposed mechanistic pathways, such as the formation of the Vilsmeier-Haack reagent involved in some naphthyridine syntheses. ekb.eg

Q & A

Q. What are the key structural features of 7-chloro-2,3-dimethyl[1,8]naphthyridine, and how do they influence its reactivity?

Answer: The compound features a bicyclic naphthyridine core fused with a pyridine ring (C₁₂H₁₂ClN). The chlorine atom at position 7 and methyl groups at positions 2 and 3 create steric and electronic effects:

  • Chlorine enhances electrophilic substitution reactivity and influences bioactivity via halogen bonding .
  • Methyl groups increase lipophilicity and stabilize intermediates during synthesis through steric hindrance .
    Structural analogs (e.g., bromine or methoxy substitutions) show altered reactivity and biological potency, highlighting the importance of substituent positioning .

Q. What are the most common synthetic routes for this compound?

Answer: Two primary methods are widely used:

Condensation reactions : Cyclization of 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid), yielding ~70–85% efficiency .

Nucleophilic substitution : Chlorination of precursor molecules (e.g., hydroxylamine reactions at position 7) followed by alkylation for methyl group introduction .
Optimization often involves microwave-assisted synthesis to reduce reaction times .

Q. What biological activities are associated with this compound?

Answer:

  • Antimicrobial : Inhibits bacterial DNA gyrase via intercalation, with IC₅₀ values <10 µM against E. coli .
  • Anticancer : Induces apoptosis in MCF7 breast cancer cells (IC₅₀ = 1.47–7.89 µM) by disrupting DNA replication .
  • Anti-inflammatory : Reduces TNF-α production by 40–60% in murine models .
    Activity correlates with substituent electronegativity and lipophilicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yields or scalability?

Answer:

  • Green chemistry : Ionic liquid-catalyzed Friedländer reactions improve atom economy (yields up to 88%) and reduce waste .
  • Microwave irradiation : Accelerates cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
  • Flow chemistry : Enables continuous production with real-time purity monitoring, critical for large-scale applications .

Q. What computational strategies are effective in predicting the biological activity of derivatives?

Answer:

  • Molecular docking : Identifies binding affinity to targets like DNA gyrase B (PDB: 1KZN). Derivatives with bulkier substituents (e.g., bromine) show stronger binding scores (−9.2 kcal/mol vs. −7.5 for parent compound) .
  • QSAR models : Use Hammett constants (σ) and logP values to predict antimicrobial IC₅₀. For example, logP >2.5 correlates with enhanced membrane permeability .

Q. How can conflicting data on substituent effects be resolved?

Answer:

  • Case study : While 7-chloro derivatives show potent anticancer activity, 7-methoxy analogs exhibit higher solubility but reduced efficacy. Contradictions arise from differing assay conditions (e.g., serum protein binding in vitro vs. in vivo).
  • Methodological fix : Use standardized cytotoxicity assays (e.g., MTT under hypoxia-mimicking conditions) and control for pharmacokinetic variables .

Q. What structure-activity relationship (SAR) insights guide derivative design?

Answer:

Substituent Position Effect on Activity Reference
Chlorine7↑ DNA intercalation
Methyl2, 3↑ Metabolic stability
Bromine6↑ Cytotoxicity (IC₅₀ ↓)
Methoxy7↓ Binding affinity

Design strategy : Introduce electron-withdrawing groups at position 7 and hydrophobic groups at positions 2/3 to balance potency and bioavailability .

Q. What analytical techniques confirm the compound’s structural integrity?

Answer:

  • X-ray crystallography : Resolves planarity of the naphthyridine core (dihedral angle <3.1°) and substituent orientations .
  • NMR spectroscopy : ¹H NMR peaks at δ 2.35 (s, 3H, CH₃) and δ 8.15 (d, 1H, aromatic) confirm methyl and chlorine placement .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 221.1 matches theoretical mass .

Q. How can in vitro-to-in vivo efficacy gaps be addressed?

Answer:

  • Prodrug strategies : Esterify carboxyl groups to enhance absorption (e.g., methyl ester derivatives show 3× higher bioavailability) .
  • Nanocarriers : Liposomal encapsulation improves tumor targeting, reducing off-target toxicity in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.